molecular formula C5F8O2 B8324129 Perfluoro(2-ethyl-1,3-dioxole)

Perfluoro(2-ethyl-1,3-dioxole)

Cat. No. B8324129
M. Wt: 244.04 g/mol
InChI Key: KJWQVURJXRNWPT-UHFFFAOYSA-N
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Patent
US04908461

Procedure details

To a 300 mL round-bottomed flask was charged lithium aluminum hydride (8.0 g, 0.211 mole) in THF (120 mL). Titanium (IV) chloride (9.84 g, 5.70 mL, 0.052 mole) was added with cooling. This mixture was heated to reflux for 30 minutes. After cooling to 30° C., the 4,5-dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane (32.0 g, 0.102 mole) was introduced via a syringe while the temperature of the system was kept between 25° and 35° C. during the addition by cooling. After the addition was complete, the reaction mixture was stirred for an additional 5 to 10 minutes before distillation. 12.8 G (6.6 mL) of the desired product perfluoro-2-ethyl-1,3-dioxole (54% yield) was obtained: boiling point 40° C.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[C:8]1([F:23])[C:12](Cl)([F:13])[O:11][C:10]([F:22])([C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17])[O:9]1>C1COCC1.[Ti](Cl)(Cl)(Cl)Cl>[F:22][C:10]1([C:15]([F:20])([F:21])[C:16]([F:17])([F:18])[F:19])[O:9][C:8]([F:23])=[C:12]([F:13])[O:11]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
ClC1(OC(OC1(F)Cl)(C(C(F)(F)F)(F)F)F)F
Step Three
Name
Quantity
5.7 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 5 to 10 minutes before distillation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was kept between 25° and 35° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
FC1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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